2-(4-Piperidylmethoxy)benzothiazole
Description
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUGQBLNFLXVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Structure Activity Relationship Sar Investigations of 2 4 Piperidylmethoxy Benzothiazole Analogues
Rational Design Principles for Multi-Target Directed Ligands (MTDLs) Featuring the Benzothiazole-Piperidine Moiety
The "one-target, one-molecule" approach has traditionally dominated drug discovery, but it often falls short in treating complex, multifactorial diseases like Alzheimer's disease (AD). tandfonline.comnih.gov This has led to the rise of the Multi-Target Directed Ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.govresearchgate.net This approach can offer improved therapeutic efficacy and a better safety profile compared to administering multiple single-target drugs. nih.govresearchgate.net
The benzothiazole-piperidine moiety serves as a prime example of a "privileged scaffold" in the rational design of MTDLs. tandfonline.comsemanticscholar.org The benzothiazole (B30560) nucleus is a versatile heterocyclic system found in a wide array of biologically active compounds, while the piperidine (B6355638) ring is a common feature in many neurologically active agents. tandfonline.comnih.gov The design principle involves linking these two key pharmacophores to create a hybrid molecule that can interact with distinct but pathologically related targets. tandfonline.com
For instance, in the context of Alzheimer's disease, researchers have designed benzothiazole-piperidine derivatives to concurrently inhibit cholinesterases (like acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and act as antagonists for the histamine (B1213489) H3 receptor (H3R). tandfonline.comsemanticscholar.org The rationale is that inhibiting cholinesterases increases acetylcholine (B1216132) levels, aiding cognition, while blocking H3R also enhances the release of various neurotransmitters, offering a synergistic effect. tandfonline.com By combining these functionalities into one molecule, MTDLs can address the complex pathophysiology of neurodegenerative diseases more effectively. tandfonline.comnih.gov
Systematic Exploration of Substituent Effects on the Benzothiazole Core in Analogues of 2-(4-Piperidylmethoxy)benzothiazole
Modifying the substituents on the benzothiazole core is a critical step in optimizing the pharmacological profile of 2-(4-Piperidylmethoxy)benzothiazole analogues. The electronic and steric properties of these substituents can significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
Research indicates that the introduction of specific chemical groups at various positions on the benzothiazole ring can enhance biological activity. For example, adding strong electron-withdrawing groups like a nitro (NO₂) or cyano (CN) group at the C-6 position of the benzothiazole ring has been found to increase the antiproliferative activity of certain derivatives. nih.gov Similarly, the incorporation of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability, receptor binding affinity, and the lipophilic character of a drug candidate. researchgate.net
Systematic structure-activity relationship (SAR) studies explore these effects in detail. For example, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), trifluoromethyl groups on the aromatic rings were found to be well-tolerated by the target enzymes. nih.gov In another study focused on anticancer agents, various substitutions on the benzothiazole ring were evaluated for their cytotoxic effects against pancreatic cancer cells. nih.gov
Table 1: Effect of Substituents on the Benzothiazole Core
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-6 | Nitro (NO₂) or Cyano (CN) group | Increased antiproliferative activity. | nih.gov |
| Various | Fluorine (F) | Can enhance metabolic stability, binding affinity, and lipophilicity. | researchgate.net |
| Aromatic Rings | Trifluoromethyl (CF₃) | Well-tolerated by sEH and FAAH enzymes in dual inhibitors. | nih.gov |
| C-2 | 4-nitrostyryl or 4-fluorostyryl | Demonstrated antiproliferative effects against pancreatic cancer cells. | nih.gov |
Impact of Linker Variations (e.g., Methoxy (B1213986) Bridge) on Biological Activity Profiles
Studies on MTDLs for Alzheimer's disease have systematically varied the length of the alkoxy chain. tandfonline.comsemanticscholar.org It was discovered that the length of the carbon spacer significantly impacts inhibitory potency against different enzymes. For instance, piperidine derivatives demonstrated inhibitory activity against AChE only when a four-carbon spacer was used. tandfonline.comsemanticscholar.org In contrast, for H3R affinity, a three-carbon spacer linked to an azepane ring resulted in the most potent compound, with a Kᵢ value of 0.012 µM. tandfonline.comsemanticscholar.org
Furthermore, replacing the piperidine ring with other cyclic amines like pyrrolidine (B122466) or azepane, while keeping the linker constant, also leads to significant changes in activity, highlighting the intricate interplay between the linker and the basic head group. tandfonline.comsemanticscholar.org For example, an azepane-linked derivative with a three-carbon spacer showed higher potency towards AChE than the corresponding pyrrolidine analogue. semanticscholar.org
Table 2: Influence of Linker and Cyclic Amine Variation on Biological Activity
| Cyclic Amine | Linker (Carbon Spacer) | Target | Biological Activity (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|---|
| Piperidine | 4 carbons | AChE | IC₅₀ = 8.56 µM | tandfonline.comsemanticscholar.org |
| Azepane | 3 carbons | H₃R | Kᵢ = 0.012 µM | tandfonline.comsemanticscholar.org |
| Azepane | 3 carbons | AChE | IC₅₀ = 5.91 µM | semanticscholar.org |
| Pyrrolidine | 2 carbons (as ethyl ester) | AChE | IC₅₀ = 7.63 µM | tandfonline.com |
| Pyrrolidine | 5 carbons (with methanone) | AChE / BuChE / H₃R | IC₅₀ = 6.7 µM / 2.35 µM / Kᵢ = 0.036 µM | semanticscholar.org |
Conformational Analysis and its Influence on Ligand-Target Interactions for 2-(4-Piperidylmethoxy)benzothiazole Systems
The three-dimensional shape, or conformation, of a ligand is paramount for its interaction with a biological target. Conformational analysis, often aided by computational methods like molecular docking, helps to visualize and understand how a molecule like 2-(4-Piperidylmethoxy)benzothiazole and its analogues fit into the active site of a protein. nih.govnih.gov
Molecular docking simulations predict the preferred orientation and binding mode of a ligand within a target's binding pocket. nih.gov These studies have been instrumental in understanding the activity of benzothiazole-piperidine derivatives. For example, docking studies of a benzothiazole-piperazine compound revealed crucial molecular interactions within the active sites of both AChE and Aβ1-42, explaining its potent multi-target activity. nih.gov Similarly, in the development of PPARδ agonists, docking-based virtual screening was used to identify lead compounds from the 2-(1-piperidinyl)-1,3-benzothiazole series, with further optimization focused on improving hydrophobic interactions within the binding site. nih.gov
These analyses can reveal key hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the ligand-receptor complex. Understanding these interactions allows medicinal chemists to rationally design modifications to the ligand's structure—such as adding a halogen substitute or altering a benzene (B151609) moiety—to enhance binding affinity and selectivity for the intended targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole-Piperidine Hybrid Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing various physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds. wu.ac.th
For hybrid series involving benzothiazole and piperidine, QSAR studies have been employed to guide the design of more potent molecules. researchgate.netnih.gov These models are built using a "training set" of compounds with known activities. Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that correlates the descriptors with the observed biological effect. nih.govwu.ac.th
The predictive power of a QSAR model is validated using various statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²CV), and the F-value. nih.govwu.ac.th For example, a QSAR study on furan-pyrazole piperidine derivatives yielded robust models with r² values between 0.742 and 0.832. nih.gov Another study on protoporphyrinogen (B1215707) IX oxidase inhibitors, which included benzothiazole derivatives, produced a predictive model with an r² of 0.77. nih.gov Such validated models provide valuable insights into which structural features are most important for activity and can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netwu.ac.th
In Vitro Pharmacological Evaluation and Mechanistic Studies of 2 4 Piperidylmethoxy Benzothiazole Derivatives
Enzymatic Inhibition Profiling (e.g., Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidase)
A key therapeutic strategy, particularly for neurodegenerative diseases like Alzheimer's, involves the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov In this context, a series of novel benzothiazole (B30560) derivatives were synthesized and evaluated for their in vitro inhibitory potential against AChE, butyrylcholinesterase (BChE), MAO-A, and MAO-B. nih.gov
Several synthesized compounds showed significant inhibitory activity against both AChE and MAO-B enzymes. nih.gov Notably, compound 4f emerged as a potent dual inhibitor, demonstrating strong inhibition of both AChE and MAO-B with IC₅₀ values in the nanomolar range. nih.gov Its potency was found to be comparable to that of the reference drugs donepezil for AChE and selegiline for MAO-B. nih.gov The majority of the active compounds displayed greater efficacy against MAO-B compared to MAO-A. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 4f | AChE | 23.4 ± 1.1 |
| MAO-B | 40.3 ± 1.7 | |
| 4m | AChE | 27.8 ± 1.0 |
| MAO-B | 56.7 ± 2.2 | |
| Donepezil (Reference) | AChE | 20.1 ± 1.4 |
| Selegiline (Reference) | MAO-B | 37.4 ± 1.6 |
Receptor Ligand Binding Assays (e.g., Histamine (B1213489) H₃ Receptor Antagonism)
Derivatives of the benzothiazole scaffold have been investigated for their activity at histamine receptors. Histamine H₃ receptor (H₃R) antagonists are of interest for their potential in treating neurological disorders. mdpi.com Radioligand binding assays using membrane preparations from cells stably expressing the human H₃R have been employed to determine the binding affinities of these compounds. mdpi.com
Studies on a series of piperazine-containing derivatives revealed that some compounds exhibit moderate affinity for the human H₃ receptor (hH₃R). For instance, m-methoxyphenyl and p-nitrophenyl derivatives showed notable affinity, with compound 17 being the most affine in one study, with a Kᵢ value of 518 nM. nih.gov Research on other related structures has identified compounds with pKi values ranging from 7.56 to 8.68 and apparent pA₂ values in functional assays up to 9.20, indicating potent antagonism at the H₃ receptor. nih.gov
Cellular Assays for Biological Response and Target Engagement (e.g., Anti-proliferative activities, induction of apoptosis)
Benzothiazole derivatives have demonstrated significant anti-proliferative activity across a variety of human cancer cell lines. nih.govnih.gov The parent compound, 2-(4-aminophenyl)benzothiazole, shows potent, biphasic growth-inhibitory effects in the nanomolar range against a panel of human breast cancer cell lines. nih.gov This activity extends to specific ovarian, renal, and colon carcinoma cell lines. nih.gov
Subsequent research has identified numerous derivatives with potent anti-cancer properties. A novel derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) , was shown to suppress cell proliferation and promote apoptosis in colorectal cancer cells. frontiersin.org Another series of phenylacetamide derivatives containing the benzothiazole nucleus induced a marked reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines. nih.govmdpi.com
| Compound | Cancer Type | Cell Line | IC₅₀/GI₅₀ |
|---|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | Breast | MCF-7, MDA-468 | nM range nih.govnih.gov |
| Derivative 4l | Pancreatic | AsPC-1 | ~12 µM mdpi.com |
| BxPC-3 | ~6 µM mdpi.com | ||
| Capan-2 | ~12 µM mdpi.com | ||
| Derivative 12a | Prostate | 22RV1 | 2.13 µM nih.gov |
Investigation of Molecular Mechanisms of Action in Cellular Models
The anti-proliferative effects of benzothiazole derivatives are often linked to the induction of apoptosis. frontiersin.orgukrbiochemjournal.org Mechanistic studies have revealed that these compounds can trigger apoptosis through the mitochondrial intrinsic pathway. frontiersin.org
Treatment of colorectal cancer cells with the benzothiazole derivative BTD led to an accumulation of reactive oxygen species (ROS). frontiersin.org This increase in ROS resulted in the loss of mitochondrial transmembrane potential, a key event in the intrinsic apoptotic cascade. frontiersin.org Further investigation revealed modulation of the Bcl-2 family of proteins, which are critical regulators of this pathway. frontiersin.orgresearchgate.net Specifically, a decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bim were observed. frontiersin.orgukrbiochemjournal.org This shift in balance facilitates the release of mitochondrial factors that activate the caspase cascade. frontiersin.org The cleavage and activation of executioner caspases, such as caspase-3 and caspase-9, are downstream events that ultimately lead to the characteristic morphological and biochemical changes of apoptosis. frontiersin.orgukrbiochemjournal.orgmdpi.com
Assessment of Selectivity Against Relevant Biological Targets (in vitro)
A notable feature of the 2-(4-aminophenyl)benzothiazole class of compounds is their selective profile of anti-tumor activity. nih.gov In vitro screening against a panel of human cancer cell lines reveals that these agents are highly potent against specific cell types while remaining largely inactive against others. nih.gov
For example, potent growth inhibition in the nanomolar range is consistently observed in certain breast (e.g., MCF-7), ovarian, renal, and colon cancer cell lines. nih.govnih.gov In stark contrast, human prostate carcinoma cell lines have been found to be refractory to the growth-inhibitory properties of these compounds, with IC₅₀ values greater than 30 µM. nih.gov This selective action suggests a unique mode of action that is not shared with known classes of clinically used chemotherapeutic agents and indicates that the cellular targets or metabolic pathways affected by these compounds are differentially expressed or regulated across various cancer types. nih.govnih.gov The selective induction of the cytochrome P450 enzyme CYP1A1 in sensitive cell lines is thought to play a role in their bioactivation and selectivity. nih.gov
Computational Chemistry and Molecular Modeling Applications for 2 4 Piperidylmethoxy Benzothiazole
Ligand-Based Drug Design Approaches: Pharmacophore Modeling and Virtual Screening
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown, relying instead on the information from a set of known active molecules. wjarr.com
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the benzothiazole-piperidine scaffold, pharmacophore models are constructed by aligning a series of active compounds and identifying common features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. thaiscience.info
For instance, a study on benzothiazole (B30560) derivatives as p56lck inhibitors identified a six-point pharmacophore model (AADHRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). thaiscience.inforesearchgate.net Such a model, developed using programs like PHASE, provides a 3D query to search for novel, structurally diverse compounds with the potential for similar biological activity. thaiscience.inforesearchgate.net The predictive power of these models is often validated through 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, which correlates the physicochemical properties of molecules with their biological activities. thaiscience.inforesearchgate.net
Virtual Screening: Once a pharmacophore model is established, it can be used to screen large chemical databases, such as PubChem or ZINC, for molecules that match the required 3D arrangement of features. niscpr.res.infrontiersin.org This process, known as virtual screening, can filter millions of compounds down to a manageable number for further computational or experimental testing. niscpr.res.in For example, a virtual screening campaign using a known benzothiazole-containing drug as a reference molecule identified over a thousand potential candidates from the PubChem database for further investigation as Polo-like kinase 1 (PLK1) inhibitors. niscpr.res.in Similarly, screening of benzothiazole derivatives against targets like E. coli dihydroorotase has been performed to identify potential antimicrobial agents. mdpi.comresearchgate.net
| Pharmacophore Feature | Description | Potential Role in 2-(4-Piperidylmethoxy)benzothiazole |
| Aromatic Ring (R) | The benzothiazole ring system. | Essential for π-π stacking and hydrophobic interactions with target residues. thaiscience.info |
| Hydrogen Bond Acceptor (A) | Nitrogen atom in the thiazole (B1198619) ring, oxygen in the methoxy (B1213986) linker. | Forms crucial hydrogen bonds with amino acid residues in the target's active site. thaiscience.info |
| Hydrogen Bond Donor (D) | The secondary amine (NH) group in the piperidine (B6355638) ring. | Can act as a hydrogen bond donor, contributing to binding affinity. thaiscience.info |
| Hydrophobic Site (H) | The piperidine ring and the benzene (B151609) part of the benzothiazole. | Engages in hydrophobic interactions within the binding pocket. thaiscience.info |
Structure-Based Drug Design: Molecular Docking and Dynamics Simulations with Biological Targets
When the 3D structure of a biological target is available, structure-based drug design (SBDD) methods offer a more direct approach to understanding ligand-protein interactions.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.com For 2-(4-piperidylmethoxy)benzothiazole, docking studies can elucidate its binding mode within the active site of various potential targets, such as kinases, enzymes involved in microbial pathogenesis, or proteins implicated in neurodegenerative diseases. frontiersin.orgbiointerfaceresearch.comnih.gov
Docking studies on related benzothiazole derivatives have revealed key interactions. For example, in the inhibition of the p56lck enzyme, the benzothiazole core binds to the ATP binding site, with the substituted aniline (B41778) ring fitting into a specific pocket. biointerfaceresearch.com In another study targeting trehalase in malaria vectors, benzothiazole derivatives showed higher binding affinities than the known inhibitor, validamycin A. frontiersin.org These studies often report docking scores (in kcal/mol), which estimate the binding affinity, and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic, and pi-alkyl interactions. wjarr.comniscpr.res.in
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-protein complex over time. nih.gov These simulations, often run for nanoseconds, assess the stability of the docked conformation and the flexibility of the complex. frontiersin.orgnih.gov Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds maintained over the simulation time. frontiersin.orgnih.govtandfonline.com For example, MD simulations of benzothiazole derivatives complexed with the FOXM1 DNA binding domain confirmed the stability of the interactions with key amino acid residues over a 100 ns simulation. nih.govnih.gov Similarly, simulations of a benzothiazole-piperazine compound with acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptides helped to confirm its potential as a multi-target-directed ligand for Alzheimer's disease. nih.gov
| Target Protein | Potential Interactions with Benzothiazole-Piperidine Scaffold | Docking Score Example (Related Compounds) |
| Polo-like kinase 1 (PLK1) | H-bonds with Arg120; pi-alkyl interactions with Ala66, Arg122, Ile118. niscpr.res.in | -8.82 kcal/mol niscpr.res.in |
| p56lck Kinase | Binding to ATP binding site; interactions with hinge region and allosteric site. biointerfaceresearch.com | N/A |
| Anopheles funestus Trehalase (AfTre) | Strong binding affinity. frontiersin.org | -8.7 kcal/mol frontiersin.org |
| GABA-Aminotransferase (GABA-AT) | H-bonding with active site residues. wjarr.com | -121.56 (MolDock Score) wjarr.com |
| Acetylcholinesterase (AChE) | Binding to catalytic and peripheral anionic sites. nih.gov | N/A |
Binding Free Energy Calculations for Ligand-Protein Complexes
To obtain a more quantitative prediction of binding affinity, binding free energy calculations are performed. These methods are more computationally intensive than docking but provide a more accurate estimation of the strength of the ligand-protein interaction.
Commonly used methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These techniques calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. nih.gov For example, the MM-GBSA approach was used to calculate the binding free energy of benzothiazol-2-ylcarbamodithioate derivatives to the S. aureus MurD enzyme, helping to rationalize their antibacterial activity. nih.gov
A study on a benzothiazole-piperazine molecule targeting AChE and Aβ in Alzheimer's disease employed binding free energy estimation, reporting ΔGbind values of -18.64 kcal/mol and -16.10 kcal/mol, respectively, indicating strong and favorable binding. nih.gov Such calculations are crucial for ranking potential drug candidates and refining their structures to improve binding affinity. nih.govchemrxiv.org
Cheminformatics Analysis of Benzothiazole-Piperidine Chemical Space
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For the benzothiazole-piperidine chemical space, these analyses can reveal important trends in structure-activity relationships, predict drug-likeness, and guide the design of new compound libraries. researchgate.net
Key analyses include the prediction of ADME (Adsorption, Distribution, Metabolism, and Excretion) properties. researchgate.netnih.gov For example, in silico tools can predict properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These descriptors are used to assess compliance with rules like Lipinski's Rule of Five, which helps predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov Studies on benzothiazole-piperazine hybrids and other derivatives have utilized these predictions to ensure good bioavailability and drug-likeness scores for newly synthesized compounds. nih.govresearchgate.netnih.gov
In Silico Prediction of Potential Target Interactions
A significant challenge in drug discovery is identifying the biological target(s) of a given compound. In silico target prediction, or "target fishing," uses computational methods to predict potential protein targets for a small molecule based on its chemical structure. These approaches can be based on ligand similarity (assuming that structurally similar molecules bind to similar targets) or on reverse docking, where the compound is docked against a large library of known protein structures.
For a molecule like 2-(4-piperidylmethoxy)benzothiazole, these methods can generate hypotheses about its mechanism of action by identifying potential interacting partners. The benzothiazole moiety is known to be a "privileged structure," meaning it can bind to a variety of biological targets. ijrti.org Computational studies have explored its interaction with a wide range of proteins, including various kinases, enzymes, and receptors involved in cancer, infectious diseases, and neurological disorders. frontiersin.orgbiointerfaceresearch.comresearchgate.net In silico prediction can help prioritize experimental testing against these predicted targets, accelerating the discovery of new therapeutic applications.
Advanced Spectroscopic and Analytical Characterization of 2 4 Piperidylmethoxy Benzothiazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 2-(4-piperidylmethoxy)benzothiazole. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a related analogue, (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone, the methylene (B1212753) protons of the OCH₂ group appear as a singlet at approximately δ = 5.37 ppm. jyoungpharm.org The aromatic protons of the benzothiazole (B30560) ring typically exhibit complex splitting patterns in the range of δ 7.0 to 8.0 ppm. jyoungpharm.org For instance, in one derivative, four characteristic signals corresponding to the four protons of the benzothiazole ring were observed as two doublets of doublets appearing as triplets at δ 7.08 and 7.26 ppm, and two doublets at δ 7.86 and 7.97 ppm. nih.gov
The ¹³C NMR spectrum provides information about the carbon skeleton. For the aforementioned chloro-substituted analogue, the carbon of the OCH₂ group resonates at approximately δ = 68.79 ppm. jyoungpharm.org The carbons of the benzothiazole ring typically appear in the aromatic region of the spectrum, with the C=N carbon showing a characteristic downfield shift. jyoungpharm.org For example, in a similar benzothiazole derivative, the two C=O carbons were detected at δ 164.5 and 166.5 ppm. nih.gov The complete assignment of all proton and carbon signals is often achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC experiments. nih.govugm.ac.id
Below is a representative table of NMR data for a benzothiazole analogue.
Table 1: Representative ¹H and ¹³C NMR Data for a Benzothiazole Analogue
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| OCH₂ | 5.37 (s) | 68.79 |
| Aromatic-H | 7.01-7.96 (m) | 114.50-154.01 |
| C=O | - | 193.44 |
| C=N | - | 166.98 |
Data is for (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone. jyoungpharm.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of a synthesized compound. It provides a highly accurate mass measurement, which can be used to distinguish between compounds with the same nominal mass.
For several benzothiazole analogues, HRMS has been successfully employed to confirm their molecular formulas. For example, the calculated m/z for the [M+H]⁺ ion of (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone (C₂₁H₁₄Cl₂NO₂S) was 414.0117, with the found value being 414.0118. jyoungpharm.org Similarly, for (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(phenyl)methanone (C₂₁H₁₅ClNO₂S), the calculated m/z for the [M+H]⁺ ion was 380.0507, and the found value was 380.0502. jyoungpharm.org These close correlations between the calculated and observed masses provide strong evidence for the proposed molecular formulas.
Table 2: HRMS Data for Selected Benzothiazole Analogues
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone | C₂₁H₁₄Cl₂NO₂S | 414.0117 | 414.0118 | jyoungpharm.org |
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(4-chlorophenyl)methanone | C₂₁H₁₄BrClNO₂S | 457.9612 | 457.9598 | jyoungpharm.org |
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-fluorophenyl)(4-chlorophenyl)methanone | C₂₁H₁₄ClFNO₂S | 398.0412 | 398.0413 | jyoungpharm.org |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational energies of their bonds.
In the IR spectra of benzothiazole derivatives, several characteristic absorption bands can be observed. The C=N stretching vibration of the thiazole (B1198619) ring is typically found in the range of 1584-1653 cm⁻¹. jyoungpharm.org Aromatic C-H stretching vibrations appear around 3062-3068 cm⁻¹. jyoungpharm.org For analogues containing a carbonyl group (C=O), a strong absorption band is observed around 1652-1653 cm⁻¹. jyoungpharm.org The presence of a C-O-C ether linkage can be identified by its characteristic stretching vibrations.
Raman spectroscopy provides complementary information to IR spectroscopy. For the parent benzothiazole molecule, the C=N stretching vibration is also a prominent feature in the Raman spectrum. researchgate.net Theoretical calculations are often used in conjunction with experimental data to assign the observed vibrational frequencies. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for Benzothiazole Analogues
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3062-3068 | jyoungpharm.org |
| C=O | Stretching | 1652-1653 | jyoungpharm.org |
| C=N (thiazole) | Stretching | 1584-1653 | jyoungpharm.org |
| C-Cl | Stretching | 755-756 | jyoungpharm.org |
| C-F | Stretching | 1087 | jyoungpharm.org |
X-ray Crystallography for Solid-State Structural Analysis and Co-crystal Studies
For several benzothiazole analogues, single-crystal X-ray diffraction studies have been conducted to elucidate their molecular structures. conicet.gov.arresearchgate.netuky.edu These studies have confirmed the planar nature of the benzothiazole ring system. researchgate.netwikipedia.org In the crystal structure of one derivative, the thiazole ring was found to be coplanar with its fused benzene (B151609) ring. researchgate.net X-ray crystallography is also instrumental in studying co-crystals, where the benzothiazole derivative is crystallized with another molecule, which can be important for understanding intermolecular interactions. conicet.gov.ar
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and In Vitro Binding Studies
UV-Visible and fluorescence spectroscopy are employed to investigate the electronic properties of molecules and their interactions with biological targets. UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. scielo.org.za
Benzothiazole derivatives typically exhibit absorption maxima in the UV region. scielo.brresearchgate.net For instance, some derivatives show two absorption peaks, one around 340 nm attributed to n-π* transitions and another at a shorter wavelength for π-π* transitions. researchgate.net
Fluorescence spectroscopy is particularly useful for studying the binding of these compounds to biological macromolecules, such as proteins or DNA. nih.govresearchgate.net Upon binding to a target, changes in the fluorescence properties of the benzothiazole derivative, such as a shift in the emission maximum or an increase in fluorescence intensity, can be observed. nih.govresearchgate.net These changes can be used to determine binding affinities and to probe the nature of the binding interaction. scielo.brresearchgate.net For example, the binding of 2-(4'-aminophenyl)benzothiazole to DNA has been studied using fluorescence, revealing a dynamic quenching mechanism. researchgate.net
Table 4: Spectroscopic Data for Compound Interaction with Urease
| Compound | Binding Constant (Kb) (M⁻¹) | Number of Binding Sites (n) | Reference |
|---|---|---|---|
| 2-(Pyridin-4-yl)benzothiazole (BTA) | 9.23 x 10⁴ | ~1 | scielo.br |
Future Research Trajectories for 2 4 Piperidylmethoxy Benzothiazole and the Benzothiazole Piperidine Scaffold
Development of Novel Synthetic Methodologies for Enhanced Diversity
The future of drug discovery with the benzothiazole-piperidine scaffold heavily relies on the development of novel and efficient synthetic methodologies. The goal is to expand the accessible chemical space and create a wider array of derivatives for biological screening. Current research emphasizes greener, more efficient, and diversity-oriented synthesis.
Key approaches include:
Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, is being explored to conjugate benzothiazole-piperazine moieties with other pharmacophores like 1,2,3-triazoles. This method offers high yields and regioselectivity, allowing for the creation of complex hybrid molecules with potential anticancer activities. nih.gov
Michael Addition Pathways: Novel ring system syntheses are being developed using Michael addition reactions. For instance, reacting guanidine (B92328) derivatives with ylidene benzothiazoles has proven effective for creating novel benzothiazole (B30560) pyrimidine (B1678525) sulfonamide systems with potential antiviral properties. nih.gov
Multi-component Reactions (MCRs): MCRs are highly efficient for generating molecular diversity. Designing new MCRs that incorporate the benzothiazole and piperidine (B6355638) motifs would enable the rapid assembly of large compound libraries from simple starting materials, accelerating the discovery of new lead compounds.
Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the synthesis of benzothiazole-piperidine derivatives can streamline production and allow for the exploration of reaction conditions that are challenging to achieve in traditional batch synthesis.
Exploration of Multi-Target Directed Ligand (MTDL) Design Strategies
The traditional "one-molecule, one-target" approach is often insufficient for treating complex, multifactorial diseases like Alzheimer's disease (AD) and cancer. nih.gov The Multi-Target Directed Ligand (MTDL) strategy, which aims to design a single chemical entity that can modulate multiple biological targets simultaneously, has emerged as a promising alternative. nih.govresearchgate.net The benzothiazole-piperidine scaffold is an ideal framework for MTDL design due to its ability to interact with various enzymes and receptors. nih.govresearchgate.net
Future research in this area will focus on:
Alzheimer's Disease: Many neurodegenerative diseases have complex pathologies involving multiple targets. nih.gov Benzothiazole-piperidine derivatives are being developed as MTDLs that can simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), all of which are implicated in the progression of AD. nih.govnih.gov For example, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) has shown promise as an MTDL with inhibitory activity against histamine (B1213489) H3 receptors, AChE, BuChE, and MAO-B. nih.gov Similarly, a novel benzothiazole-piperazine compound demonstrated potent, mixed-type inhibition of AChE and a remarkable ability to reduce the aggregation of amyloid-β peptides. nih.gov
Cancer Therapy: In oncology, MTDLs can target multiple signaling pathways that are dysregulated in cancer cells. Research is underway to design benzothiazole-piperidine hybrids that can, for instance, inhibit specific protein kinases while also inducing apoptosis or overcoming drug resistance mechanisms.
Infectious Diseases: For complex infections, MTDLs could target both host and pathogen proteins, or multiple essential enzymes within the pathogen. Benzothiazole-based compounds have already shown potential as antiviral agents, and the MTDL approach could enhance their efficacy. nih.gov
Application in Emerging Therapeutic Areas Beyond Current In Vitro Indications
While the benzothiazole-piperidine scaffold is well-studied for its role in neurodegenerative diseases and cancer, its therapeutic potential extends far beyond these areas. nih.govnih.gov Future research will explore its application in a wider range of diseases based on its diverse pharmacological properties.
Emerging areas of interest include:
Antiviral Agents: Certain benzothiazole derivatives have demonstrated significant antiviral activity. nih.gov A study on novel 2-pyrimidylbenzothiazoles found that five out of 21 synthesized compounds exhibited superior viral reduction against Herpes Simplex Virus-1 (HSV-1), and one compound, 9a , showed broad action against five different viruses, including Hepatitis A and C. nih.gov Further investigation into the specific mechanisms of viral inhibition could lead to new antiviral therapies.
Anti-inflammatory and Immunomodulatory Effects: The benzothiazole nucleus is associated with anti-inflammatory and immunomodulatory properties. nih.gov This opens up possibilities for developing treatments for autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Metabolic Disorders: Some derivatives have shown potential in managing metabolic conditions. For example, a benzothiazole derivative referred to as "compound C" exhibited a sugar-lowering activity profile comparable to the standard drug glibenclamide in preclinical models. nih.gov This suggests a potential role in developing new antidiabetic agents.
Integration of Machine Learning and Artificial Intelligence for Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating the design and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional research methods. researchgate.net
Key applications in the context of the benzothiazole-piperidine scaffold include:
Predictive Modeling (QSAR): AI-driven Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity and properties of novel benzothiazole-piperidine derivatives based on their chemical structures. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the benzothiazole-piperidine scaffold and a target product profile, it can generate novel structures that are optimized for activity against a specific biological target.
Reaction Optimization and Synthesis Planning: ML algorithms can optimize chemical reaction conditions to improve yields and reduce waste. youtube.com AI tools like ASKCOS can even predict entire synthetic pathways for complex target molecules, aiding chemists in designing more efficient routes to novel benzothiazole-piperidine compounds. nih.gov
Cytotoxicity Prediction: A significant hurdle in drug development is early-stage toxicity. AI models are being developed to predict the cytotoxic potential of chemical compounds based on their molecular structures, helping to identify and deprioritize high-risk molecules early in the discovery pipeline. researchgate.net
Challenges and Opportunities in the Academic Research of Benzothiazole-Piperidine Hybrids
Despite the immense potential of the benzothiazole-piperidine scaffold, academic researchers face several challenges that also present significant opportunities for innovation.
Challenges:
Synthetic Complexity: The synthesis of complex, multi-functionalized benzothiazole-piperidine hybrids can be challenging, often requiring multi-step procedures with variable yields.
Pharmacokinetic Properties: Achieving optimal drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is a common hurdle. Poor solubility or metabolic instability can limit the therapeutic potential of otherwise potent compounds.
Understanding Off-Target Effects: As MTDLs are designed to interact with multiple targets, understanding and minimizing unwanted off-target interactions that could lead to side effects is a major challenge.
Opportunities:
Exploring Untapped Chemical Space: There is a vast, unexplored chemical space around the benzothiazole-piperidine scaffold. The development of new synthetic methods provides an opportunity to create novel derivatives with unique biological activities.
Advanced Biological Models: The use of more sophisticated biological models, such as 3D organoids and patient-derived xenografts, can provide more accurate predictions of a compound's efficacy and toxicity, bridging the gap between in vitro studies and clinical outcomes.
Collaborative Platforms: The establishment of open-source databases and collaborative platforms, such as the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, can accelerate research by sharing data, models, and best practices. nih.gov This collaborative approach can help overcome individual research limitations and foster innovation in the field.
Q & A
Q. What are the optimized synthetic routes for 2-(4-Piperidylmethoxy)benzothiazole and its derivatives?
- Methodological Answer : The synthesis of benzothiazole derivatives often involves Suzuki cross-coupling reactions or copper-catalyzed condensation. For example, 2-(4-bromophenyl)benzothiazole can be synthesized via Suzuki coupling with phenylboronic acid derivatives under palladium catalysis, yielding fluorescent compounds for further functionalization . Copper-catalyzed methods are also effective; for instance, diaminodiphenyldisulfide reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in the presence of Cu catalysts to achieve high-purity products (up to 99%) . Key parameters include solvent choice (e.g., DMSO or ethanol), reaction time (12–18 hours), and post-reaction purification (e.g., recrystallization with ethanol-water mixtures).
Q. How can researchers characterize the purity and structural integrity of synthesized 2-(4-Piperidylmethoxy)benzothiazole derivatives?
- Methodological Answer : Characterization typically employs a combination of spectroscopic and chromatographic techniques:
- Melting Point Analysis : Used to verify compound identity (e.g., 141–143°C for intermediates) .
- NMR and IR Spectroscopy : For structural confirmation (e.g., identifying piperidylmethoxy or benzothiazole moieties) .
- HPLC/HPTLC : To assess purity and lipophilicity, particularly in QSAR studies. For example, RP2 phases with acetonitrile-methanol-buffer mobile phases (2:2:1) correlate with biological activity .
- Elemental Analysis : Validates calculated vs. experimental carbon, hydrogen, and nitrogen content .
Advanced Research Questions
Q. What mechanisms underlie the solvent-dependent fluorescence properties of benzothiazole derivatives like 2-(4-Piperidylmethoxy)benzothiazole?
- Methodological Answer : The fluorescence behavior of benzothiazole derivatives is influenced by excited-state intramolecular hydrogen transfer (ESIHT). For example, 2-(2'-hydroxyphenyl)benzothiazole exhibits solvent-dependent ESIHT dynamics:
- In polar protic solvents (e.g., methanol), hydrogen bonding accelerates ESIHT, leading to dual emission bands.
- In nonpolar solvents , restricted proton transfer results in single-band fluorescence.
Techniques like femtosecond transient absorption spectroscopy and fluorescence upconversion are critical for probing these dynamics .
Q. How can structure-activity relationships (SAR) guide the design of 2-(4-Piperidylmethoxy)benzothiazole derivatives with enhanced antitumor or anti-HIV activity?
- Methodological Answer : SAR studies require systematic structural modifications and biological assays:
- Antitumor Activity : Derivatives with thiourea or sulfonamide groups (e.g., compound 9a ) show antiproliferative effects against cancer cell lines. Activity is evaluated via MTT assays, with IC₅₀ values compared to reference drugs .
- Anti-HIV Activity : Substitutions on the piperazine ring (e.g., nitroimidazole groups) improve HIV-1 inhibition. In vitro assays using MT-4 cells and viral load quantification are standard .
- QSAR Models : Chromatographic retention data (log k) and lipophilicity (log P) correlate with H₁-antihistamine or antifungal activity. Multivariate regression on RP2 phases predicts pharmacological potential .
Q. What experimental strategies are used to elucidate the mode of action of antimicrobial benzothiazole derivatives?
- Methodological Answer : Mode-of-action studies combine biochemical and computational approaches:
- Enzyme Inhibition Assays : For example, benzothiazole-semicarbazone hybrids inhibit DNA gyrase in E. coli, measured via ATPase activity .
- Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., histone deacetylases), highlighting binding affinities and key residues .
- Fluorescence Imaging : Probes like 2-(2'-hydroxyphenyl)benzothiazole track hydrogen peroxide in live cells, using ratiometric fluorescence to map oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
